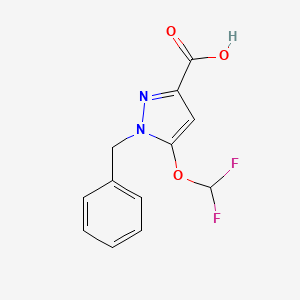

1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC15856648

Molecular Formula: C12H10F2N2O3

Molecular Weight: 268.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H10F2N2O3 |

|---|---|

| Molecular Weight | 268.22 g/mol |

| IUPAC Name | 1-benzyl-5-(difluoromethoxy)pyrazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C12H10F2N2O3/c13-12(14)19-10-6-9(11(17)18)15-16(10)7-8-4-2-1-3-5-8/h1-6,12H,7H2,(H,17,18) |

| Standard InChI Key | MGLYBLIDYKGLFA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)O)OC(F)F |

Introduction

1-Benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole family, known for its diverse biological activities. This compound has gained attention in research due to its unique structural features and potential applications in pharmaceuticals and agrochemicals.

Key Characteristics:

-

Molecular Formula: C12H10F2N2O3

-

Molecular Weight: 268.22 g/mol

-

CAS Number: 1710661-08-7

-

IUPAC Name: 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid

Synthesis Methods

The synthesis of 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature, pH, and solvent choice. Common methods include:

Steps Involved:

-

Preparation of pyrazole precursors.

-

Introduction of the benzyl group.

-

Incorporation of the difluoromethoxy substituent.

-

Formation of the carboxylic acid moiety.

These steps often involve nucleophilic substitution reactions facilitated by electronegative fluorine atoms in the difluoromethoxy group.

Chemical Reactivity

This compound exhibits typical reactivity associated with its functional groups:

Key Reactions:

-

Acid-base reactions: The carboxylic acid moiety can form salts or esters upon reaction with bases or alcohols.

-

Nucleophilic substitution: The difluoromethoxy group can participate in such reactions due to its electronegative fluorine atoms.

These properties make it an interesting candidate for further chemical modifications.

Biological Activity and Potential Applications

Preliminary studies suggest that 1-benzyl-5-(difluoromethoxy)-1H-pyrazole-3-carboxylic acid may interact with specific enzymes or receptors involved in inflammatory pathways. Further research is needed to fully elucidate these interactions, which could lead to therapeutic applications.

Potential Fields:

-

Pharmaceuticals: Involvement in anti-inflammatory pathways suggests potential use as therapeutic agents.

-

Agrochemicals: Its unique structure could provide novel bioactive properties useful for pest control or plant protection.

Safety Considerations

Handling this compound requires caution due to potential hazards:

Hazardous Effects:

-

Skin irritation (Category 2).

-

Eye irritation (Category 2A).

Proper storage conditions include keeping it away from incompatible substances and sources of ignition while ensuring adequate ventilation during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume